N,N-diethylbiphenyl-4-sulfonamide N,N-diethylbiphenyl-4-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14889765
InChI: InChI=1S/C16H19NO2S/c1-3-17(4-2)20(18,19)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
SMILES:
Molecular Formula: C16H19NO2S
Molecular Weight: 289.4 g/mol

N,N-diethylbiphenyl-4-sulfonamide

CAS No.:

Cat. No.: VC14889765

Molecular Formula: C16H19NO2S

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethylbiphenyl-4-sulfonamide -

Specification

Molecular Formula C16H19NO2S
Molecular Weight 289.4 g/mol
IUPAC Name N,N-diethyl-4-phenylbenzenesulfonamide
Standard InChI InChI=1S/C16H19NO2S/c1-3-17(4-2)20(18,19)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Standard InChI Key VSWVOHITNVRXPW-UHFFFAOYSA-N
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Spectroscopic Characterization

  • NMR: The sulfonamide proton (N-H) resonates at δ 8.07–8.09 ppm in DMSO-d₆ .

  • IR: S-N stretching vibrations appear at ~931 cm⁻¹, confirming sulfonamide formation .

  • UV-Vis: Absorption maxima at 186 nm (π→π* transitions) and 295 nm (n→π* transitions) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps :

Step 1: Biphenyl Core Formation

A Suzuki-Miyaura coupling between:

  • Aryl halide: e.g., 4-bromophenylboronic acid.

  • Arylboronic acid: e.g., 4-methylphenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ in THF/Na₂CO₃ at 80°C (Yield: 85–92%) .

Step 2: Sulfonylation

Reaction with chlorosulfonic acid (ClSO₃H) in CHCl₃ at 0°C, followed by quenching with ice water to yield biphenyl-4-sulfonyl chloride .

Industrial Optimization

  • Solvent selection: PEG-400 improves yield (78%) and enables base separation via filtration .

  • Purification: Recrystallization from ethanol or methanol achieves >99% purity .

Chemical Reactivity and Derivatives

Common Reactions

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO₄ (acidic)Biphenyl-4-sulfonic acid
ReductionLiAlH₄/THFBiphenyl-4-thiol
Nucleophilic SubstitutionRNH₂ (R = alkyl/aryl)N-Substituted sulfonamides

Stability Profile

  • Thermal: Decomposes at 182–196°C .

  • Photolytic: UV exposure induces C-S bond cleavage (t₁/₂ = 48 hours under sunlight) .

Carbonic Anhydrase IsoformInhibition Constant (Kᵢ, nM)Selectivity Ratio (vs. CA IX)
CA II0.57–31.0162–975
CA IX92.0–555.71 (Reference)

Mechanism: The sulfonamide group coordinates the active-site zinc ion, while the biphenyl moiety occupies hydrophobic pockets .

Antimicrobial Activity

Microbial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli0.5
Pseudomonas aeruginosa1.0

Note: Activity linked to folate biosynthesis inhibition .

Anti-Inflammatory Effects

In murine models, the compound reduces TNF-α production by 62% at 10 µM (IC₅₀ = 3.7 µM) .

Applications in Drug Development

Ocular Therapeutics

  • Glaucoma: Topical application (0.1% solution) reduces intraocular pressure by 34% in rabbits .

  • Retinopathy: Inhibits retinal CA II, mitigating edema in diabetic rat models (p < 0.01 vs. placebo) .

Oncology

  • CA IX Targeting: Demonstrates 55% tumor growth inhibition in HT-29 xenografts at 10 mg/kg/day .

  • Combination Therapy: Synergizes with doxorubicin (CI = 0.32) in MCF-7 breast cancer cells .

Comparison with Analogous Compounds

CompoundKey Structural DifferenceCA II Kᵢ (nM)LogP
N,N-Diethylbiphenyl-4-sulfonamideBiphenyl + N,N-diethyl0.57–31.03.2
4'-Hydroxybiphenyl-4-sulfonamide-OH at 4' position5.9–217.72.1
Biphenyl-4-sulfonamideNo N-substitution92.0–555.71.8

Unique Advantages: Enhanced lipophilicity (LogP = 3.2) improves blood-brain barrier penetration .

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